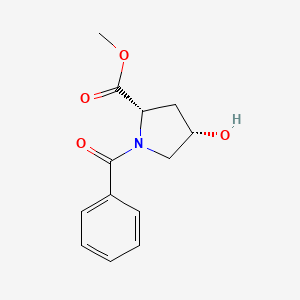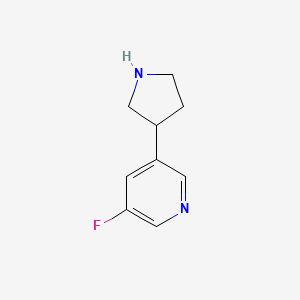
Carbamic acid, (3-fluorophenyl)-, ethyl ester (9CI)
Descripción general
Descripción
Carbamic acid, (3-fluorophenyl)-, ethyl ester (9CI) is a chemical compound with the molecular formula C9H10FNO2. It is also known by its IUPAC name, ethyl N-(3-fluorophenyl)carbamate. This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-fluorophenyl)-, ethyl ester typically involves the reaction of 3-fluoroaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Fluoroaniline+Ethyl chloroformate→Carbamic acid, (3-fluorophenyl)-, ethyl ester+HCl
Industrial Production Methods
On an industrial scale, the production of carbamic acid, (3-fluorophenyl)-, ethyl ester can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (3-fluorophenyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-fluoroaniline and ethanol.
Oxidation: It can be oxidized to form corresponding carbamates with higher oxidation states.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-Fluoroaniline and ethanol.
Oxidation: Various oxidized carbamates.
Substitution: Substituted phenyl carbamates.
Aplicaciones Científicas De Investigación
Carbamic acid, (3-fluorophenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of carbamic acid, (3-fluorophenyl)-, ethyl ester involves its interaction with various molecular targets. It can inhibit enzymes by forming stable carbamate-enzyme complexes, which prevent the enzyme from performing its normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (4-fluorophenyl)-, ethyl ester
- Carbamic acid, (2-fluorophenyl)-, ethyl ester
- Carbamic acid, (3-chlorophenyl)-, ethyl ester
Uniqueness
Carbamic acid, (3-fluorophenyl)-, ethyl ester is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Propiedades
Número CAS |
403-92-9 |
|---|---|
Fórmula molecular |
C9H10FNO2 |
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
ethyl N-(3-fluorophenyl)carbamate |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) |
Clave InChI |
RDCNKBVMLNCTEV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC(=CC=C1)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














